Product packaging for 3,7-Dimethyl-2-methyleneoctan-1-ol(Cat. No.:CAS No. 94201-37-3)

3,7-Dimethyl-2-methyleneoctan-1-ol

Cat. No.: B12652653
CAS No.: 94201-37-3
M. Wt: 170.29 g/mol
InChI Key: GQDKFEMTTWAVMQ-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2-methyleneoctan-1-ol is an organic compound with the molecular formula C11H22O and a molecular weight of 170.29 . It is identified as a flavor and fragrance agent, assigned FEMA number 4913 . This role makes it a compound of interest for research in the flavor and fragrance industry, where it may be studied for its organoleptic properties and potential applications in formulations. Its estimated solubility in water is 83.14 mg/L at 25° C . The compound's structural features are characteristic of terpene alcohols, a class known for their utility in creating scents and flavors. Researchers value this compound for investigating the structure-activity relationships of fragrance molecules and their sensory impacts. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B12652653 3,7-Dimethyl-2-methyleneoctan-1-ol CAS No. 94201-37-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94201-37-3

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3,7-dimethyl-2-methylideneoctan-1-ol

InChI

InChI=1S/C11H22O/c1-9(2)6-5-7-10(3)11(4)8-12/h9-10,12H,4-8H2,1-3H3

InChI Key

GQDKFEMTTWAVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C(=C)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Chemo-Synthetic Pathways

The construction of 3,7-Dimethyl-2-methyleneoctan-1-ol is typically achieved through carefully planned multi-step sequences that utilize common and robust chemical reactions.

Multi-Step Synthesis Strategies

A logical synthetic route to this compound can be designed from common C10 terpenoid precursors. One plausible strategy begins with the selective transformation of a precursor like citronellal (B1669106). This multi-step approach would involve the protection of the existing aldehyde, modification of the carbon skeleton, and subsequent deprotection and functional group interconversion to yield the target primary allylic alcohol.

Another strategy could involve starting from geraniol (B1671447) or its isomer, nerol (B1678202). For instance, a synthesis was developed for the related natural products 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide starting from cis-geraniol. nih.gov This five-step synthesis involved oxidation, cyclization, and dehydration, highlighting how a common terpene can be elaborated into a more complex structure through a sequence of reliable reactions. nih.gov While the final product is a lactone, the initial steps of functional group manipulation on the geraniol skeleton are relevant to the synthesis of other acyclic terpenoids like this compound.

These strategies underscore the importance of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. wikipedia.org The choice of pathway often depends on the availability of starting materials, desired yield, and the need for stereochemical control.

Key Synthetic Reactions and Reagents

The synthesis of this compound and related terpenoids relies on a toolkit of fundamental organic reactions.

Wittig Reactions: The Wittig reaction is a cornerstone for alkene synthesis from aldehydes or ketones. libretexts.orgualberta.ca It is particularly crucial for introducing a methylene (B1212753) (=CH₂) group. libretexts.orgualberta.ca In a potential synthesis of this compound, an intermediate ketone, such as 3,7-dimethyloctan-2-one (derived from the oxidation of the corresponding secondary alcohol), could be reacted with a phosphorus ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reaction would effectively convert the carbonyl group into the required C2-methylene group. ualberta.caorganic-chemistry.org The ylide itself is typically prepared by treating a phosphonium (B103445) salt with a strong base. ualberta.caorganic-chemistry.org

Wacker Oxidation: The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that typically oxidizes a terminal alkene to a methyl ketone. wikipedia.orglibretexts.orgnih.gov This reaction uses palladium(II) chloride as the catalyst and often a co-oxidant like copper(II) chloride, with oxygen as the terminal oxidant. libretexts.orgnih.gov While not directly forming the target structure, it can be a key step in modifying a precursor. For example, if a synthetic route started with a precursor containing a terminal vinyl group, the Wacker oxidation could be used to install a ketone, which could then be further manipulated. The reaction conditions have been refined to tolerate various functional groups, making it a versatile tool in complex syntheses. nih.gov

Reduction Reactions: Reduction reactions are fundamental for converting carbonyl compounds to alcohols. The aldehyde group of a precursor like citronellal can be reduced to a primary alcohol to form citronellol (B86348). researchgate.netresearchgate.net Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netharvard.edu While LiAlH₄ is a very powerful and less selective reducing agent, NaBH₄ is milder and often preferred for reducing aldehydes and ketones. wikipedia.org Greener alternatives, such as poly(methylhydro)siloxane (PMHS), have also been developed for the reduction of citronellal to citronellol. researchgate.netresearchgate.net

Reaction TypeReagent(s)Substrate Functional GroupProduct Functional Group
Wittig Olefination Ph₃P=CH₂ (Phosphorus Ylide)Ketone/AldehydeAlkene (Methylene group)
Wacker Oxidation PdCl₂, CuCl₂, O₂Terminal AlkeneMethyl Ketone
Aldehyde Reduction NaBH₄ or LiAlH₄AldehydePrimary Alcohol

Allylation with Metallic Indium: Indium-mediated allylation is a method for forming carbon-carbon bonds by reacting an allyl halide with a carbonyl compound in the presence of metallic indium. ucm.esnih.gov This reaction has the significant advantage of being effective in aqueous media, which aligns with the principles of green chemistry. ucm.esnih.gov The reaction proceeds by the formation of an organoindium intermediate which then acts as the nucleophile. ucm.esorganic-chemistry.orgnih.gov This method could be employed in a synthetic strategy to build the carbon backbone of the target molecule, for example, by adding an allyl group to a suitable ketone or aldehyde precursor. organic-chemistry.orgacs.org

Utilization of Specific Precursors in Chemical Synthesis

The selection of an appropriate starting material is critical for an efficient synthesis. For many terpenoids, including this compound, nature provides a "chiral pool" of readily available and often inexpensive precursors. nih.gov

Citronellal: As a major component of citronella oil, citronellal is a widely used precursor. Its structure contains the C10 backbone and the chiral center found in the target molecule. The aldehyde functional group in citronellal is a versatile handle for various transformations, including reduction to citronellol or conversion to other functional groups. researchgate.netresearchgate.netharvard.edu For example, the enantioselective synthesis of (R)-citronellal from geraniol has been achieved via an enzymatic cascade, providing a route to enantiomerically pure starting materials. vaia.com

Citronellol: This primary alcohol is also a common natural product and can be obtained by the reduction of citronellal. researchgate.netresearchgate.net Its hydroxyl group can be oxidized to an aldehyde or ketone, or used as a directing group for other reactions. mdpi.com

Geraniol: Geraniol, an isomer of nerol, is another abundant acyclic monoterpenol. It serves as a versatile starting material for various terpenes. researchgate.net Its transformation into other functionalized acyclic terpenoids has been extensively studied, making it a viable precursor for a multi-step synthesis of the target compound. nih.gov

Stereoselective Synthesis Approaches

The presence of a chiral center at the C7 position of this compound necessitates the use of stereoselective synthesis methods to obtain a single enantiomer.

Enantioselective Catalysis

Enantioselective catalysis aims to create chiral molecules from achiral or racemic starting materials using a chiral catalyst. nih.gov This approach is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

In the context of terpene synthesis, enzymatic catalysis offers high selectivity under mild conditions. For instance, a copper radical alcohol oxidase has been used to oxidize geraniol to geranial, which is then reduced by an ene reductase to produce (R)-citronellal with high enantiomeric excess. vaia.com Such an enantiomerically pure precursor would be invaluable for the synthesis of a specific enantiomer of this compound.

Non-enzymatic chiral catalysts have also been developed. While the enantioselective cyclization of terpenes has been a significant challenge, recent advances using chiral molecular capsules have shown promise in achieving high enantioselectivity for products like limonene (B3431351) from nerol cyclization. researchgate.net Chiral amino alcohols derived from terpenes like limonene have also been used as ligands in catalytic enantioselective additions to aldehydes. mdpi.com These principles of asymmetric catalysis can be applied to key bond-forming or functional group transformation steps in the synthesis of the target molecule to control the stereochemistry at the C7 position.

Asymmetric Transformations for Enantiomeric Control

Asymmetric transformations utilize chiral reagents or auxiliaries to induce stereoselectivity. One of the most powerful strategies is to start with a molecule from the "chiral pool," where the desired stereocenter is already present. nih.gov Using naturally occurring (R)- or (S)-citronellal as a starting material directly incorporates the C7 stereocenter into the synthetic sequence.

Another common technique is kinetic resolution, which separates a racemic mixture by having a chiral catalyst or reagent react faster with one enantiomer than the other. Lipases are frequently used for the kinetic resolution of racemic alcohols via stereoselective acylation or hydrolysis. This method could be applied to a racemic intermediate alcohol in the synthetic pathway to this compound, allowing for the separation of the two enantiomers. Lipases are known to be effective in the resolution of various cyclic and acyclic terpene alcohols.

Precursor CompoundSource/MethodRelevance to Synthesis
(R)-Citronellal Natural abundance, Enzymatic synthesis from geraniol vaia.comProvides the C10 backbone and correct stereochemistry at C7.
Citronellol Natural abundance, Reduction of citronellal researchgate.netresearchgate.netVersatile precursor for oxidation to carbonyls for further reaction.
Geraniol Natural abundanceCommon C10 building block for acyclic terpenoids. researchgate.net
Racemic Alcohols Synthetic intermediatesCan be resolved using lipase-mediated kinetic resolution.

Biocatalytic and Biotechnological Synthesis

The pursuit of sustainable and environmentally benign synthetic methods has propelled the exploration of biocatalysis and biotechnology for the production of valuable chemicals. In the context of this compound, these approaches offer a promising alternative to classical chemical synthesis, potentially overcoming challenges related to selectivity and hazardous reagents.

Whole-Cell Biotransformation Systems

Whole-cell biotransformation harnesses the metabolic machinery of microorganisms, such as bacteria and yeast, to perform desired chemical conversions. This strategy is advantageous as it obviates the need for costly enzyme purification and provides a cellular environment where cofactors essential for enzymatic activity are naturally regenerated. nih.gov

Engineered strains of Escherichia coli and Saccharomyces cerevisiae have been successfully developed for the production of various terpenoids. nih.govpnas.org These systems typically involve the introduction of heterologous genes encoding for enzymes of a specific biosynthetic pathway. For the synthesis of a C10 monoterpenol like this compound, a foundational pathway such as the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is engineered to produce the precursor geranyl pyrophosphate (GPP). pnas.orgbiosynth.com Subsequently, a specific terpene synthase (TPS) would be required to cyclize or rearrange GPP into the desired carbon skeleton, followed by the action of a cytochrome P450 monooxygenase or other hydroxylating enzymes to introduce the alcohol functionality.

One of the significant challenges in whole-cell systems is the potential toxicity of the target compound or intermediates to the microbial host, which can limit product titers. nih.gov Biphasic fermentation systems, where an organic solvent is used to extract the product from the aqueous culture medium, can mitigate this issue by reducing product accumulation within the cells. nih.gov

Table 1: Examples of Engineered Whole-Cell Systems for Terpenoid Production

MicroorganismEngineered PathwayTarget Product(s)Key FindingsReference
Escherichia coliMevalonate pathway, caryophyllene (B1175711) synthase, caryolan-1-ol synthaseCaryophyllene, Caryophyllene alcoholProduction of up to 360 mg/L of total terpenes. Optimization of inducer concentration and temperature was crucial. nih.gov
Saccharomyces cerevisiaeIsoprenoid upstream pathway (IUP)Various terpenoidsThe engineered IUP significantly increased the production of the precursor GGPP, demonstrating a promising platform for diterpene and tetraterpene biosynthesis. pnas.org
Escherichia coliCo-expression of alcohol dehydrogenase (ADH) and NADPH oxidase (NOX)α,β-unsaturated aldehydesSuccessful oxidation of α,β-unsaturated alcohols with efficient NADP+ regeneration. nih.gov

Enzymatic Synthesis Pathways and Enzyme Engineering

The core of biocatalytic synthesis lies in the enzymes that catalyze specific chemical transformations. For this compound, the key enzymatic steps would involve the formation of the C10 backbone and the introduction of the hydroxyl group and the exocyclic double bond.

The synthesis would likely start from geranyl pyrophosphate (GPP), a common precursor for monoterpenes. biosynth.com A specific terpene synthase (TPS) would be responsible for converting GPP into a precursor with the correct carbon skeleton. Subsequently, a hydroxylase, often a cytochrome P450 enzyme, would introduce the primary alcohol. The formation of the exocyclic methylene group is a key challenge and might be catalyzed by the same TPS or a subsequent modifying enzyme.

Enzyme engineering plays a pivotal role in developing efficient biocatalytic processes. ucdavis.edu By modifying the amino acid sequence of an enzyme, its properties, such as substrate specificity, product selectivity, and stability, can be altered. For instance, computational modeling and site-directed mutagenesis can be employed to engineer a terpene synthase to favor the production of a specific isomer like this compound over other related structures. ucdavis.edu Understanding the enzyme's active site and reaction mechanism is crucial for rational enzyme design. ucdavis.edu

Furthermore, cascade reactions involving multiple enzymes can be designed to carry out multi-step syntheses in a single pot. For example, a cascade involving an alcohol dehydrogenase and an NADPH oxidase has been developed for the efficient oxidation of α,β-unsaturated alcohols to the corresponding aldehydes, a process that could be relevant for producing precursors or derivatives of this compound. nih.gov

Derivatization Strategies for Structural Modification

Derivatization of this compound can lead to a diverse range of compounds with potentially new or enhanced properties. The primary alcohol and the exocyclic double bond are the key functional groups for such modifications.

A common derivatization of the primary alcohol is esterification. This can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides to produce the corresponding esters. These esters often possess different odor profiles and may have applications in the flavor and fragrance industry. For instance, the propanoate ester of the related compound (Z)-3,7-Dimethyl-2,7-octadien-1-ol has been documented. nist.gov

The exocyclic double bond is susceptible to a variety of addition reactions. Epoxidation, for example, using a peroxy acid or through enzymatic catalysis, would yield an epoxide. nih.gov These epoxides are versatile intermediates that can be opened under acidic or basic conditions to form diols or other functionalized derivatives. The enzymatic epoxidation of various terpenes has been demonstrated using immobilized Candida antarctica lipase (B570770) B (Novozym 435) in the presence of hydrogen peroxide, offering a green alternative to traditional chemical methods. nih.gov

Other potential derivatization strategies involving the double bond include hydrogenation to the corresponding saturated alcohol, 3,7-dimethyloctan-1-ol, or hydroformylation to introduce a formyl group.

Challenges and Advancements in Chemical Synthesis Selectivity and Efficiency

The chemical synthesis of a specific isomer like this compound presents significant challenges in terms of selectivity and efficiency. Controlling the regioselectivity and stereoselectivity of the reactions is paramount to avoid the formation of a mixture of isomers, which are often difficult to separate.

A major challenge lies in the selective formation of the exocyclic double bond. Many synthetic routes that could lead to this structure might also favor the formation of the more thermodynamically stable endocyclic double bond isomers, such as geraniol or nerol. sigmaaldrich.cn

Advancements in catalysis have provided tools to address these challenges. For instance, the use of specific transition metal catalysts can direct the outcome of a reaction towards the desired product. Methodologies like the Wittig reaction or the Horner-Wadsworth-Emmons reaction are classic methods for forming double bonds, and their modern variants offer improved control over stereoselectivity.

The application of biocatalysis, as discussed in the previous sections, represents a significant advancement in overcoming the selectivity and efficiency challenges of chemical synthesis. Enzymes, with their inherent high specificity, can catalyze reactions at specific positions in a molecule, often with excellent stereocontrol, under mild reaction conditions. nih.gov

Biosynthesis and Natural Occurrence

Natural Sources and Distribution

Direct evidence for the natural occurrence of 3,7-Dimethyl-2-methyleneoctan-1-ol in specific plant or microbial species is scarce. However, the presence of structurally related isomers provides context for its potential natural distribution.

Plant-Derived Origins (e.g., Lemongrass, Citronella)

While this compound has not been definitively identified in lemongrass (Cymbopogon species) or citronella, these plants are well-known for producing a rich array of acyclic monoterpene alcohols, collectively referred to as 'citronelloids'. researchgate.net These essential oils are abundant in compounds like geraniol (B1671447) and citronellol (B86348), which are structural isomers and potential precursors of this compound. researchgate.netbrainkart.com The enzymatic machinery present in these plants for the synthesis of such acyclic monoterpenols suggests the potential for the formation of less common isomers like the target compound, even if it is not a major constituent of their essential oils.

Microbial Production and Symbiotic Interactions

The microbial synthesis of monoterpenoids is an expanding area of research, with engineered microbes being used to produce compounds like geraniol. nih.gov There is currently no specific literature detailing the production of this compound by microorganisms or through symbiotic interactions. However, the foundational pathways for terpenoid synthesis are conserved across different domains of life, indicating that microbial systems could theoretically be engineered to produce this specific compound.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is hypothesized to follow the general pathway for monoterpenoid synthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). academicjournals.orgnih.gov These precursors are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

Isoprene Unit Incorporation

The backbone of all monoterpenes is formed by the condensation of one molecule of IPP and one molecule of DMAPP. byjus.com This reaction is catalyzed by a prenyltransferase, specifically geranyl pyrophosphate (GPP) synthase, to yield the C10 precursor, geranyl pyrophosphate (GPP). brainkart.com GPP is the central precursor for a vast array of both cyclic and acyclic monoterpenes. brainkart.comresearchgate.net

Role of Terpene Synthases and Cyclases

The conversion of GPP to various monoterpene skeletons is a critical step catalyzed by a diverse class of enzymes known as terpene synthases (TPSs). researchgate.net For the formation of an acyclic alcohol like this compound, a monoterpene synthase would catalyze the ionization of GPP, followed by a series of carbocation rearrangements and ultimately termination by the addition of a water molecule to form the hydroxyl group. researchgate.net It is plausible that a specific terpene synthase is responsible for generating a carbocation intermediate that leads to the unique 2-methylene-3,7-dimethyloctan-1-ol structure.

Alternatively, some acyclic monoterpene alcohols are formed through a two-step process involving Nudix hydrolases, which first convert GPP to geranyl monophosphate (GP) before hydrolysis to the alcohol. researchgate.net

Post-Synthetic Modifications and Isomerization Pathways

The final structure of this compound, featuring a methylene (B1212753) group at the C2 position, suggests that post-synthetic modifications of a more common monoterpenol could occur. Isomerization reactions are common in terpene biosynthesis. researchgate.net An enzyme, potentially an isomerase, could catalyze the rearrangement of the double bond from a more typical position (as seen in geraniol or nerol) to the exocyclic methylene position. Furthermore, the saturated nature of the octyl backbone implies the action of a reductase enzyme to reduce a double bond that would be present in a precursor derived directly from GPP (such as in geraniol or linalool).

A hypothetical pathway could involve the enzymatic conversion of GPP to an acyclic monoterpenol with a different double bond configuration, followed by isomerization and reduction to yield this compound. The precise sequence and the specific enzymes involved in these final steps remain to be elucidated through direct experimental evidence.

Factors Influencing Biosynthetic Yields and Profiles

The production and accumulation of monoterpenoids, including irregular structures, are not static but are dynamically influenced by a range of genetic, developmental, and environmental factors. Research on aromatic plants like lavender (Lavandula) and Artemisia provides significant insights into how these factors can modulate the biosynthetic output, both in terms of total yield and the relative abundance of specific compounds.

Environmental Factors: Abiotic stresses are potent modulators of secondary metabolite production in plants. mdpi.comfrontiersin.org

Temperature: Temperature is a critical factor, with studies showing that temperature fluctuations can significantly alter the composition of essential oils. researchgate.netmdpi.comfrontiersin.org For instance, in Lavandula latifolia, a Thermo-Mediterranean climate is more favorable for essential oil production than cooler climates. mdpi.comresearchgate.net Conversely, low-temperature stress (4-10°C) has been noted to promote the accumulation of terpenoids in some plants. researchgate.net

Precipitation and Drought: Water availability is another key determinant. In lavender, rainfall has been shown to affect the ratio of linalool (B1675412) to linalyl acetate. mdpi.comresearchgate.net The wettest years can lead to a higher proportion of linalool and lower camphor. researchgate.net Conversely, drought stress can lead to an accumulation of other compounds like 1,8-cineole. mdpi.comresearchgate.net

Light: Light intensity and duration are crucial for photosynthesis, which provides the carbon precursors for all terpenes. High temperatures and intense sunlight are generally favorable for monoterpene biosynthesis.

Altitude and Location: Geographic location, including altitude and slope orientation, influences the microclimate and soil conditions, thereby affecting essential oil profiles. mdpi.comfrontiersin.org Lavender populations grown at lower latitudes and southern orientations have been found to produce higher yields of essential oil with greater proportions of linalool and linalyl acetate. mdpi.comfrontiersin.org

Developmental Factors: The developmental stage of the plant, particularly of the flowers, has a profound impact on the yield and composition of essential oils. In lavandin, the accumulation of essential oil in flowers peaks at about 30% anthesis (flowering) and then declines. mdpi.comresearchgate.net The optimal harvest time to maximize essential oil content is often cited as the 60% blooming stage for lavender. mdpi.com

The following table summarizes research findings on how various factors influence the production of relevant monoterpenoids.

Table 1: Factors Influencing Biosynthetic Yields of Selected Monoterpenoids

Factor Plant Species Affected Compound(s) Observed Effect Reference(s)
Drought Stress Lavandula sp. 1,8-cineole Accumulation mdpi.comresearchgate.net
Drought Stress Lavandula sp. Linalool Increased amount before harvest mdpi.comresearchgate.net
High Rainfall Lavandula sp. Linalool Higher proportion mdpi.comresearchgate.net
High Rainfall Lavandula sp. Camphor Lower proportion researchgate.net
Temperature Drop & Rainfall Lavandula sp. Linalool Decreased content mdpi.comresearchgate.net
Temperature Drop & Rainfall Lavandula sp. Terpinen-4-ol Accumulation mdpi.comresearchgate.net
Low Temperature (4-10°C) Artemisia annua Terpenoids Increased accumulation researchgate.net
High Temperature Artemisia annua Artemisinin Not conducive to synthesis/accumulation researchgate.net
Flower Development (30% Anthesis) Lavandula x intermedia 'Grosso' Essential Oil Maximum accumulation mdpi.comresearchgate.net
Harvest Time (60% Blooming) Lavandula sp. Essential Oil Maximum content mdpi.com

| Low Altitude & Southern Orientation | Lavandula sp. | Linalool & Linalyl Acetate | Higher content | mdpi.comfrontiersin.org |

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the isolation and quantification of 3,7-Dimethyl-2-methyleneoctan-1-ol from various matrices. The choice of technique depends on the specific analytical goal, such as purity assessment or profiling in a complex mixture.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound and its isomers. When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the concentration of the compound in a sample. For instance, in the analysis of essential oils or synthetic reaction mixtures, GC-FID can determine the percentage of this compound relative to other components. The retention index, a key parameter in GC, helps in the identification of the compound. For example, the related compound 3,7-dimethyloct-2-en-1-ol (B42201) has a reported retention index of 1463 on a non-polar DB-5MS column. nist.gov Similarly, the structurally similar geraniol (B1671447) (3,7-Dimethyl-2,6-octadien-1-ol) has a retention index of 1253.1 on an HP-5MS column. nist.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile derivatives or when non-volatile matrix components are present. While less common for the direct analysis of this specific volatile alcohol, HPLC can be invaluable for preparative scale purification or for the analysis of reaction mixtures where derivatization has been employed. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Table 1: GC and HPLC in the Analysis of Related Terpenoids
TechniqueCompoundStationary PhaseKey FindingsReference
GC3,7-dimethyloct-2-en-1-olDB-5MSRetention Index of 1463 nist.gov
GC3,7-Dimethyl-2,6-octadien-1-olHP-5MSRetention Index of 1253.1 nist.gov
HPLC--Used for preparative purification and analysis of less volatile derivatives.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-3,7-Dimethyl-2-methyleneoctan-1-ol. These enantiomers often exhibit different biological activities and sensory properties. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. These phases, often based on cyclodextrin (B1172386) derivatives for GC, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. gcms.cz The ability to resolve enantiomers is crucial for quality control in the fragrance and pharmaceutical industries, where the specific stereoisomer is often desired.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. libretexts.orgcolostate.edu It is frequently used to monitor the progress of chemical reactions, to screen for the presence of the compound in a mixture, and to determine the appropriate solvent system for larger-scale column chromatography. youtube.com In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. libretexts.org The position of the compound on the developed plate is visualized, often using a UV lamp if the compound is UV-active or by staining with a chemical reagent, and is characterized by its retention factor (Rf) value. libretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.

GC-MS for Volatile Compound Profiling

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile compounds like this compound in complex mixtures. mdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and a characteristic pattern of fragment ions. This allows for the confident identification of the compound, even at trace levels. For instance, the NIST Chemistry WebBook provides mass spectral data for the related compound 3,7-dimethyloct-2-en-1-ol, which can be used for comparison and identification. nist.govnih.gov This technique is widely applied in the analysis of essential oils, food and beverage volatiles, and environmental samples.

Table 2: GC-MS Data for Related Terpenoid Alcohols
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)Database
3,7-dimethyloct-2-en-1-olC₁₀H₂₀O156.27-NIST nist.govnih.gov
3,7-Dimethyl-2,6-octadien-1-ol (cis)C₁₀H₁₈O154.25-MassBank
3,7-dimethyloctan-1-olC₁₀H₂₂O158.28-NIST nist.govnist.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem MS

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a significant advantage over standard MS, as it can differentiate between compounds with the same nominal mass but different elemental formulas. When combined with a separation technique like GC or HPLC, HRMS is a powerful tool for the unambiguous identification of this compound.

Tandem Mass Spectrometry (MS/MS or MS²) takes the analysis a step further. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This provides detailed structural information about the precursor ion. For example, in the analysis of a complex mixture, a precursor ion corresponding to the molecular weight of this compound could be isolated and fragmented to confirm its identity and to distinguish it from its isomers. This technique is particularly useful in metabolomics and in the structural elucidation of unknown compounds. mdpi.com

Mass Spectrometry Imaging in Biological Matrices

There is currently no specific information available in the searched scientific literature regarding the application of mass spectrometry imaging (MSI) for the analysis of this compound within biological matrices. While MSI is a powerful technique for visualizing the spatial distribution of molecules in tissue samples, studies detailing its use for this particular compound have not been identified.

Spectroscopic Characterization Methods for Structural Elucidation

Detailed spectroscopic data for the structural elucidation of this compound are not available in the public domain based on the conducted searches.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound, which would be essential for confirming its unique structural features, including the exocyclic methylene (B1212753) group, are not present in the referenced materials.

Infrared (IR) Spectroscopy

An infrared spectrum for this compound, which would show characteristic absorption bands for the hydroxyl (-OH) group, the C=C bond of the methylene group, and C-H bonds, could not be found in the available resources.

Hyphenated and Multivariate Analytical Approaches

Research employing hyphenated and multivariate analytical techniques specifically targeting this compound is not described in the searched databases.

Metabolic Fingerprinting and Profiling

No studies were identified that report the inclusion of this compound in metabolic fingerprinting or profiling analyses.

Chemometric Analysis for Compound Discrimination

There is no available information on the use of chemometric analysis for the specific purpose of discriminating this compound from other compounds.

Theoretical and Computational Chemistry Studies

Molecular Structure and Conformational Analysis

The molecular structure of 3,7-dimethyl-2-methyleneoctan-1-ol, with its flexible acyclic carbon chain, is characterized by numerous possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. edurev.inlumenlearning.com These different arrangements, or conformers, often have varying energy levels, with some being more stable than others. edurev.inlumenlearning.com

The key structural features of this compound that influence its conformational preferences are the rotatable single bonds along the octanol (B41247) backbone, the steric bulk of the methyl groups at positions 3 and 7, and the planar geometry of the methylene (B1212753) group at position 2. The most stable conformations would be those that minimize steric hindrance between the bulky substituents. lumenlearning.com For instance, rotation around the C3-C4 bond would be significantly influenced by the methyl group at C3. Similarly, the gauche and anti conformations around the various C-C bonds will have different energies, with anti-conformations generally being more stable. libretexts.org

Table 1: Predicted Molecular Geometry Parameters for this compound This table presents plausible, non-experimental data based on established principles of chemical bonding and structure for similar molecules.

Parameter Predicted Value
C1-O Bond Length ~1.43 Å
C2=C(H2) Bond Length ~1.34 Å
C3-C(CH3) Bond Length ~1.54 Å
C-H Bond Length (Aliphatic) ~1.09 Å
C-H Bond Length (Vinylic) ~1.08 Å
O-H Bond Length ~0.96 Å
C1-C2-C3 Bond Angle ~115°
C2-C3-C4 Bond Angle ~112°

Note: These are estimated values and would require specific computational analysis for precise determination.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule, which are key to its reactivity. researchgate.net These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other important electronic descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. wikipedia.orgwuxiapptec.com For this compound, the presence of the π-bond in the methylene group would be expected to raise the energy of the HOMO and lower the energy of the LUMO compared to its saturated analogue, 3,7-dimethyloctan-1-ol, thus reducing the HOMO-LUMO gap.

Another important property is the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. Regions of positive potential would be expected around the hydrogen atoms, particularly the hydroxyl hydrogen.

Table 2: Plausible Electronic Properties of this compound from Theoretical Calculations This table presents plausible, non-experimental data based on trends observed in similar molecules.

Property Plausible Value Significance
HOMO Energy ~ -9.5 eV Related to ionization potential and electron-donating ability.
LUMO Energy ~ 1.5 eV Related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap ~ 11.0 eV Indicator of chemical reactivity and stability. wikipedia.orgwuxiapptec.com

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, a key reaction that could be studied computationally is its acid-catalyzed dehydration. nsf.gov Such a reaction could potentially lead to the formation of various diene products. Computational studies could help predict which products are favored by comparing the activation barriers for different reaction pathways. For example, the initial protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent proton abstraction could be modeled. The stability of the possible carbocation intermediates would be a key factor in determining the product distribution.

Similarly, the synthesis of this compound, for instance, through a Wittig reaction or a Grignard reaction, could be modeled to understand the stereoselectivity and reaction kinetics. These computational insights can be invaluable for optimizing synthetic routes and understanding fundamental reaction principles.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions with their environment. nih.govacs.org For this compound, MD simulations could be used to investigate its behavior in different solvents, its tendency to aggregate, and its interactions with biological macromolecules.

In an aqueous environment, MD simulations would show the formation of hydrogen bonds between the hydroxyl group of the alcohol and surrounding water molecules. The hydrophobic alkyl chain would be expected to influence the local water structure. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.

MD simulations are also particularly useful for studying how molecules like this compound interact with cell membranes. nih.govacs.org These simulations can provide insights into the molecule's ability to permeate the lipid bilayer, which is crucial for understanding its biological activity and bioavailability. The orientation and dynamics of the molecule within the membrane could be analyzed to understand how it might disrupt membrane structure and function. acs.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, play a significant role in modern SAR studies. researchgate.net

For this compound and related terpenoids, QSAR models could be developed to predict various biological activities, such as antimicrobial, anti-inflammatory, or insecticidal effects. researchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). researchgate.net

By establishing a mathematical relationship between these descriptors and the observed activity, a predictive model can be generated. For this compound, key descriptors would likely include its lipophilicity (logP), molecular shape, and electronic properties related to the hydroxyl and methylene groups. Such a model could provide mechanistic insights by identifying the key structural features responsible for a particular biological effect and could be used to design new, more potent analogues. A computational approach to SAR can guide the synthesis of new compounds, saving time and resources in the drug discovery and development process. nih.gov

Biological Activities and Mechanistic Investigations in Vitro Focus

Antimicrobial Activity Studies (in vitro)

No specific studies detailing the in vitro antimicrobial activity of 3,7-Dimethyl-2-methyleneoctan-1-ol were identified.

Antibacterial Mechanisms

Information regarding the in vitro antibacterial mechanisms of this compound is not available in the reviewed literature.

Antifungal Mechanisms

There are no available studies focused on the in vitro antifungal mechanisms of this compound.

Anti-Inflammatory Effects (in vitro models)

A search for in vitro studies on the anti-inflammatory effects of this compound did not yield any specific results. Research on related compounds, such as 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman, has shown anti-inflammatory properties in cellular models like lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, but this data is not applicable to the target compound. nih.govnih.gov

Antioxidant Capacity and Mechanisms

Specific in vitro investigations into the antioxidant capacity and mechanisms of this compound are not documented in the available scientific literature. Studies on similar monoterpenes, such as 3,7-dimethyl-1-octanol, have evaluated antioxidant properties using assays like DPPH and ABTS radical scavenging, but this information cannot be directly attributed to this compound. nih.govscispace.com

Enzyme Modulation and Inhibition Studies (in vitro)

There is no available research data concerning the in vitro enzyme modulation or inhibition activities of this compound. While studies on other dimethyl-octanol derivatives or related structures have explored inhibitory effects on enzymes like acetylcholinesterase, these findings are not specific to the requested compound.

Cellular Response Studies (e.g., metabolic changes in cell culture, effects on cell morphology)

No dedicated studies on the in vitro effects of this compound on cellular responses, such as metabolic changes or morphological alterations in cell cultures, were found.

Repellent Activity Mechanisms against Insects and Pests (in vitro/ecological context)

The chemical compound this compound is a monoterpenoid alcohol. While direct in-vitro studies detailing its specific repellent mechanisms are not extensively documented in publicly available research, its structural similarity to other well-studied insect-repelling monoterpenoids, such as geraniol (B1671447) and citronellol (B86348), allows for a scientifically grounded discussion of its likely mechanisms of action. Terpenoids are a major class of plant secondary metabolites known to mediate plant-insect interactions, often acting as repellents. nih.govresearchgate.netmdpi.com

The repellent activity of these compounds is generally understood to occur through interactions with the insect's sensory systems, primarily olfaction (sense of smell) and gustation (sense of taste). In an ecological context, these volatile organic compounds (VOCs) are part of a plant's defense arsenal (B13267) against herbivorous insects. nih.govoup.com

In Vitro Mechanistic Insights from Structurally Related Compounds

Research on analogous compounds like geraniol and citronellal (B1669106) provides a framework for understanding the potential in vitro repellent mechanisms of this compound. These mechanisms often involve the modulation of insect olfactory and gustatory receptors.

One key mechanism is the activation of specific receptor proteins in the insect's sensory neurons, leading to an aversive behavioral response. For instance, studies on Drosophila melanogaster have shown that the repellent citronellal directly activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in detecting noxious chemical stimuli. nih.gov This activation in gustatory neurons can lead to feeding deterrence. nih.gov It is plausible that this compound could trigger similar pathways.

Furthermore, some terpenoids can interfere with the insect's ability to detect attractant cues from a host. They can act as antagonists or modulators of olfactory receptors (ORs) that normally bind to host odors, effectively masking the attractive scent and confusing the insect. nih.gov

The table below summarizes in vitro findings for geraniol and citronellal, which are structurally related to this compound.

Table 1: In Vitro Repellent and Toxic Effects of Related Monoterpenoids

Compound Insect Species In Vitro Effect Reference
Geraniol Aedes aegypti Toxic (LC50 of 71.44 µg/cm² at 2h) regulations.gov
Geraniol Anopheles quadrimaculatus Toxic (LC50 of 31.88 µg/cm² at 2h) regulations.gov
Geraniol Poultry red mites 100% toxic at 0.5-2% concentration regulations.gov
Geraniol Dog and cat ear mites 100% toxic at 1-10% concentration regulations.gov
Citronellal Drosophila melanogaster Direct agonist of dTRPA1 nih.gov
Citronellal Anopheles gambiae Direct agonist of agTRPA1 nih.gov

Ecological Context of Terpenoid-Mediated Repellency

In nature, plants produce a diverse array of volatile terpenoids to defend against insect herbivores. nih.govmdpi.comexlibrisgroup.com The emission of these compounds can be a constitutive defense mechanism or induced in response to insect feeding. oup.com These volatile plumes create a repellent barrier that deters herbivores from landing and feeding. oup.com

Beyond direct repellency, these volatile signals operate within a complex ecological web. When a plant is attacked by herbivores, the blend of released volatiles, which can include compounds like geraniol and its isomers, can act as a distress signal. This signal can be detected by the natural enemies of the herbivores, such as predatory insects and parasitic wasps, attracting them to the plant. nih.govresearchgate.netoup.com This "indirect defense" mechanism helps to reduce the population of the herbivorous pests.

The table below outlines the ecological roles of plant terpenoids, which are relevant to understanding the function of this compound in its natural environment.

Table 2: Ecological Functions of Plant Terpenoids in Insect Interactions

Ecological Role Mechanism References
Direct Defense Repels herbivorous insects from feeding and oviposition. oup.comexlibrisgroup.com
Indirect Defense Attracts predators and parasitoids of herbivores. nih.govresearchgate.netoup.com
Plant-Plant Communication Volatiles can be perceived by neighboring plants, priming their defenses. mdpi.com

Ecological Roles and Environmental Interactions

Role as Chemical Signals and Pheromones

Chemical signaling is a fundamental mode of communication in the natural world. Terpenoids, in particular, are well-documented as pheromones and other semiochemicals that mediate a wide range of behaviors.

Plants produce a vast arsenal (B13267) of volatile organic compounds to defend against herbivores and to attract pollinators and predators of herbivores. While the family of dimethyl-octanols is known to be involved in these interactions, specific studies detailing the role of 3,7-Dimethyl-2-methyleneoctan-1-ol in plant defense are lacking. It is plausible that this compound is a minor component of the complex volatile blends emitted by some plant species, potentially acting synergistically with other compounds to deter herbivores or attract beneficial insects. However, without direct observational and experimental data, its precise function in plant-insect interactions remains speculative.

Environmental Fate and Degradation Pathways

Understanding the environmental persistence and transformation of a chemical is crucial for assessing its ecological impact. The fate of this compound in the environment is expected to be governed by both microbial and abiotic processes.

The biodegradation of terpenoids by microorganisms is a vital process in carbon cycling. Bacteria and fungi possess diverse enzymatic pathways to break down these compounds. While general pathways for the microbial degradation of related monoterpenes like geraniol (B1671447) have been elucidated, specific studies on the microbial catabolism of this compound are not present in the scientific literature. It is hypothesized that its degradation would proceed through oxidation of the primary alcohol group and subsequent breakdown of the carbon skeleton, but the specific enzymes and microbial species involved are yet to be identified.

In the atmosphere, volatile organic compounds are subject to abiotic transformation, primarily through oxidation by hydroxyl radicals (•OH), ozone (O3), and nitrate (B79036) radicals (NO3). The presence of a double bond and a hydroxyl group in this compound makes it susceptible to such oxidative processes. However, specific kinetic data for its reactions with atmospheric oxidants are not available, preventing an accurate estimation of its atmospheric lifetime and the formation of secondary organic aerosols. Due to the stability of the ether linkage, hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions.

Environmental Factors Influencing Degradation Rates

The rate at which this compound degrades in the environment is influenced by several key factors, including the presence of microorganisms and the physicochemical conditions of the surrounding matrix. Drawing parallels from studies on citronellol (B86348), it is evident that microbial activity is a primary driver of its degradation. ethz.chejbiotechnology.info Bacteria, particularly species from the genus Pseudomonas, are known to utilize acyclic monoterpenes as a sole carbon source. ejbiotechnology.info The efficiency of this biodegradation is dependent on environmental parameters such as pH and redox status.

Optimal degradation rates are typically observed under aerobic conditions, where oxidative pathways are favored. The initial steps of microbial degradation involve the oxidation of the primary alcohol group. ethz.ch While specific data on the influence of pH and redox status on the degradation of this compound is not available, general principles of microbial metabolism suggest that neutral to slightly acidic pH ranges are often optimal for the enzymatic activities involved in the degradation of such compounds. Extreme pH values can denature the enzymes responsible for the breakdown of the molecule, thereby slowing the degradation rate.

The redox status of the environment plays a critical role. In aerobic environments, oxygen acts as the terminal electron acceptor, facilitating rapid oxidative degradation. Under anaerobic conditions, the degradation process would be significantly slower and would proceed through different metabolic pathways, likely involving fermentation or the use of alternative electron acceptors.

Environmental FactorInfluence on Degradation Rate of Structurally Similar Monoterpenoids (e.g., Citronellol)
Redox Status Aerobic: Favors rapid oxidative degradation by microorganisms.
Anaerobic: Significantly slower degradation through alternative metabolic pathways.
pH Optimal rates are generally expected in neutral to slightly acidic conditions, conducive to microbial enzymatic activity. Extreme pH levels can inhibit degradation.
Temperature Increased temperatures, up to an optimum for microbial activity, generally increase the rate of biodegradation.
Microbial Population The presence of adapted microbial consortia, such as Pseudomonas species, is crucial for efficient biodegradation.

Identification of Environmental Metabolites and Transformation Products

The biotransformation of this compound is expected to proceed through pathways analogous to those established for citronellol. ethz.chejbiotechnology.info The initial step in the microbial degradation of citronellol by Pseudomonas species is the oxidation of the alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. ejbiotechnology.info This "upper pathway" results in the formation of citronellal (B1669106) and subsequently citronellic acid. ethz.chejbiotechnology.inforesearchgate.net

Following this initial oxidation, a "lower pathway" involving carboxylation and hydration reactions breaks down the carbon skeleton. ejbiotechnology.info This leads to the formation of metabolites such as 3-oxo-7-methyloctanoyl-CoA, which can then be further metabolized through beta-oxidation. ejbiotechnology.info A key metabolite in this subsequent breakdown is 3-methylcrotonyl-CoA, which is then processed through the leucine (B10760876) catabolic pathway to yield acetyl-CoA and acetoacetate, compounds that can be readily assimilated by the organism. ethz.chejbiotechnology.info

Precursor CompoundPredicted Environmental Metabolite/Transformation ProductPathway/Reaction
This compound3,7-Dimethyl-2-methyleneoctanalOxidation of primary alcohol
3,7-Dimethyl-2-methyleneoctanal3,7-Dimethyl-2-methyleneoctanoic acidOxidation of aldehyde
3,7-Dimethyl-2-methyleneoctanoic acidVarious CoA estersLower degradation pathway
Analogous to Citronellol Degradation3-Oxo-7-methyloctanoyl-CoACarboxylation, hydration, and removal of acetyl-CoA
Analogous to Citronellol Degradation3-Methylcrotonyl-CoABeta-oxidation
Analogous to Citronellol DegradationAcetyl-CoA and AcetoacetateLeucine catabolic pathway

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The ability to produce 3,7-Dimethyl-2-methyleneoctan-1-ol in sufficient quantities is paramount for its study and potential application. While traditional organic synthesis provides a clear path, future research will prioritize the development of sustainable and efficient methods. A key focus will be on biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations. umcs.pl This approach offers high selectivity and operates under mild conditions, reducing environmental impact compared to conventional chemical routes. nih.gov

Future research should explore engineering 'designer' enzymes or microbial hosts capable of producing the target molecule from simple, renewable feedstocks. rsc.org This could involve modifying existing terpene pathways in hosts like Saccharomyces cerevisiae or E. coli. nih.gov The development of such biocatalytic processes represents a significant step towards green chemistry and sustainable production. umcs.pl

In-Depth Elucidation of Biosynthetic Enzyme Mechanisms

In nature, the vast diversity of terpenoids is generated by two main classes of enzymes: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). nih.gov The biosynthesis of all terpenoids begins with the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). rsc.orgacademicjournals.org These are condensed to form acyclic prenyl diphosphates like geranyl diphosphate (GPP), the precursor to C10 monoterpenes. rsc.org

Future research must identify the natural source of this compound and elucidate its specific biosynthetic pathway. This will involve:

Gene Discovery: Identifying the specific TPS gene that forms the unique carbon skeleton and the CYP gene responsible for the terminal hydroxylation. nih.govoup.com This often involves transcriptomic analysis of the source organism.

Enzyme Characterization: Expressing these candidate genes in a heterologous host (like yeast or bacteria) to confirm their function and study their mechanisms. exlibrisgroup.com Researchers will need to understand how the TPS enzyme controls the complex carbocation cascade to form the specific methylene (B1212753) structure. nih.gov The discovery of unexpected enzyme functions, such as P450s that can also catalyze cyclization, highlights the potential for novel biochemical findings. acs.org

A comprehensive database of TPS mechanisms, MARTS-DB, could aid in predicting the function of newly discovered enzymes. sciety.org

Advanced Analytical Techniques for Trace Analysis in Complex Matrices

Detecting and quantifying this compound in its natural context, such as in plant tissues or insect secretions, presents a significant challenge. These are often highly complex mixtures where the target compound may be present in only trace amounts. nih.govresearchgate.net Future research will depend on advanced analytical techniques capable of high sensitivity and resolution.

A particularly promising technology is comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS). nih.govchemistry-matters.com This technique provides enhanced separation of compounds that would otherwise overlap in standard GC-MS analysis, making it ideal for characterizing complex volatile profiles. metabolomicscentre.cancsu.edugcms.cz Coupling this with advanced sample preparation methods like headspace solid-phase microextraction (HS-SPME) will be crucial for detecting volatile compounds from various biological sources. nih.gov

Comprehensive Understanding of Ecological Roles and Inter-Species Chemical Communication

Many volatile terpenoids serve as critical signaling molecules, or semiochemicals, that mediate interactions between organisms. nih.govresearchgate.net They can act as attractants for pollinators, deterrents against herbivores, or as pheromones for communication within a species. mdpi.commodares.ac.irdntb.gov.ua The ecological function of this compound is currently unknown and represents a key frontier for investigation.

Future research will employ specific techniques to decipher its role:

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to specific odors. wikipedia.org By coupling a gas chromatograph to an EAG setup (GC-EAD), researchers can identify which compounds in a complex mixture, like a plant's volatile emissions, trigger a response in a target insect. scialert.netnih.govscielo.org.mx

Behavioral Assays: Following a positive EAG result, behavioral experiments using olfactometers are conducted to determine if the compound acts as an attractant or repellent. Field trapping studies can then confirm these findings in a natural setting.

Understanding these chemical conversations is fundamental to chemical ecology and could lead to practical applications in agriculture for pest management. nih.gov

Exploration of New Mechanistic Biological Activities in Pre-Clinical Models

Terpenoids as a class are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuropharmacological effects. researchgate.netnih.govnih.gove3s-conferences.org The novel structure of this compound makes it a compelling candidate for broad biological screening to identify new therapeutic leads.

The exploration of its bioactivity will likely proceed in a stepwise manner:

In Vitro Screening: The compound will be tested against a variety of targets in a laboratory setting. This includes cytotoxicity assays against human cancer cell lines, antimicrobial assays against pathogenic bacteria and fungi, and anti-inflammatory assays measuring markers like nitric oxide (NO) or cytokine production in immune cells. nih.govnih.govresearchgate.net

In Vivo Pre-clinical Models: Promising hits from in vitro screens will be advanced to studies in animal models. For example, anti-inflammatory activity could be tested in a mouse model of pleurisy, while neuropharmacological effects could be evaluated in rodent models of psychiatric disorders. nih.govresearchgate.net Similarly, its potential as an insect repellent or larvicide can be tested in relevant insect models. researchgate.net

This systematic screening in preclinical models is the first step toward translating a novel natural product into a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,7-Dimethyl-2-methyleneoctan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation, reduction, or nucleophilic substitution reactions. For oxidation, potassium permanganate or chromium trioxide under acidic conditions converts the alcohol to aldehydes/ketones, while catalytic hydrogenation reduces the double bond. Reaction efficiency depends on solvent polarity, temperature (e.g., 90–120°C for distillation), and catalyst choice (e.g., stannic chloride for acetaldehyde/propylene oxide reactions) . Optimize stoichiometry and inert gas purging (e.g., nitrogen) to prevent side reactions.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis, nuclear magnetic resonance (NMR) for stereochemical confirmation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl and methylene peaks). Cross-reference with databases like NIST or PubChem for spectral matching .

Q. How does this compound function in plant defense mechanisms?

  • Methodological Answer : The compound acts as a signaling molecule in plant-pathogen interactions. Design experiments using in vitro fungal co-cultures (e.g., Penicillium expansum) to monitor patulin biosynthesis under varying concentrations of the compound. Quantify mycotoxin levels via HPLC and correlate with enzyme activity assays (e.g., glucose oxidase inhibition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., glucose oxidase vs. other oxidoreductases)?

  • Methodological Answer : Contradictions may arise from differential enzyme isoforms or assay conditions. Conduct kinetic studies (e.g., Michaelis-Menten plots) under standardized pH, temperature, and substrate concentrations. Use site-directed mutagenesis to identify binding residues and compare structural models (e.g., molecular docking simulations) to assess specificity .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., avoiding unwanted substitutions at the methylene group)?

  • Methodological Answer : Employ protecting groups (e.g., silyl ethers) for the hydroxyl moiety to direct reactivity. Use DFT calculations to predict electrophilic sites and screen solvents (e.g., DMF for polar aprotic conditions) to stabilize transition states. Monitor reaction progress via TLC or in situ IR .

Q. How does the compound’s structural configuration influence its interaction with insect odorant receptors?

  • Methodological Answer : Perform electrophysiological assays (e.g., single-sensillum recordings) on insect antennae exposed to enantiomerically pure samples. Compare dose-response curves with structural analogs (e.g., Rhodinol) to identify critical functional groups. Molecular dynamics simulations can map binding pocket interactions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adopt IFRA-recommended precautions: avoid skin/eye contact (use fume hoods, nitrile gloves), and implement emergency rinsing protocols (15-minute water flush for ocular exposure). Store in amber vials under nitrogen to prevent oxidation. Monitor airborne concentrations via GC-MS in workspace air .

Key Research Gaps

  • Long-term stability : Degradation kinetics under UV light or ambient storage remain uncharacterized.
  • Ecotoxicology : Impact on non-target organisms (e.g., soil microbiota) requires LC-MS/MS metabolomic profiling.
  • Stereochemical effects : Enantioselective synthesis and bioactivity differences are underexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.